N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycine
Overview
Description
N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycine is a useful research compound. Its molecular formula is C14H18ClNO4S and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.0645069 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Activation and Genetic Disorders
N-[(4-chlorophenyl)sulfonyl]-N-cyclohexylglycine and structurally related compounds contribute to understanding the enzymatic processes underlying genetic disorders such as multiple sulfatase deficiency (MSD). Research shows that the genetic defect in formylglycine (FGly) generation, crucial for the activity of sulfatases, leads to MSD, a lysosomal storage disorder. The study by Dierks et al. (2003) purified the FGly-generating enzyme (FGE), identifying its gene and mutations in MSD patients, underscoring the critical role of this pathway in lysosomal function (Dierks et al., 2003).
Molecular Recognition and Inclusion Complexes
The research on enantioselective inclusion by phenylglycine derivatives demonstrates the application of related compounds in molecular recognition. Akazome et al. (2000) explored how crystalline phenylglycine could include methyl phenyl sulfoxides with high enantioselectivity, elucidating the structural basis of this selectivity through X-ray analyses. This highlights the potential of this compound analogs in designing inclusion complexes for chiral separation or drug delivery systems (Akazome et al., 2000).
Chemical Synthesis and Catalysis
This compound-related compounds have shown significant utility in facilitating chemical reactions and synthesis. An example includes the development of novel catalysts such as polyethyleneglycol bound sulfonic acid (PEG-OSO3H) for the synthesis of dibenzo[a,j]xanthenes, demonstrating the role of sulfonyl-containing compounds in enhancing reaction efficiencies and yields (Naidu et al., 2012).
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHOWSCMICEHEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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